molecular formula C17H10N2O5S2 B11673732 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate

Cat. No.: B11673732
M. Wt: 386.4 g/mol
InChI Key: XCFMWXLBLMCKJP-ZSOIEALJSA-N
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Description

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate is a complex organic compound featuring a thiazolidine ring, a phenyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate typically involves multistep organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. This intermediate is then reacted with a substituted benzaldehyde to form the desired thiazolidinone derivative. The final step involves esterification with 3-nitrobenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive thiazolidine moiety.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate involves its interaction with biological targets through its thiazolidine ring. This ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds like thiazolidine-2,4-dione and thiazolidine-4-one share structural similarities.

    Nitrobenzoate derivatives: Compounds such as methyl 3-nitrobenzoate and ethyl 3-nitrobenzoate.

Uniqueness

4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate is unique due to the combination of its thiazolidine and nitrobenzoate moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H10N2O5S2

Molecular Weight

386.4 g/mol

IUPAC Name

[4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C17H10N2O5S2/c20-15-14(26-17(25)18-15)8-10-4-6-13(7-5-10)24-16(21)11-2-1-3-12(9-11)19(22)23/h1-9H,(H,18,20,25)/b14-8-

InChI Key

XCFMWXLBLMCKJP-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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